1-((2-Aminoethyl)amino)propan-2-one
Description
Contextualization within Amine and Ketone Chemistry
1-((2-Aminoethyl)amino)propan-2-one, with the CAS number 2413750-35-1, is a fascinating example of a molecule that straddles the chemical domains of amines and ketones. chemicalbook.com Structurally, it is an α-aminoketone, a class of organic compounds characterized by an amine group located on the carbon atom adjacent to a carbonyl group. wikipedia.org This particular molecule is distinguished by the presence of both a primary and a secondary amine, in addition to the ketone functionality. This trifunctional nature imparts a rich and complex chemical reactivity to the molecule.
The amine groups, being basic and nucleophilic, are sites for a wide range of chemical transformations, including salt formation, acylation, and alkylation. The ketone group, with its electrophilic carbonyl carbon and adjacent acidic α-protons, is susceptible to nucleophilic attack and can participate in condensation reactions. The proximity of these functional groups suggests the potential for intramolecular interactions and unique reaction pathways not observed in simpler monofunctional amines or ketones.
Academic Significance of Polyfunctionalized Organic Molecules
Polyfunctionalized organic molecules, such as this compound, are of immense academic significance due to their versatility as building blocks in organic synthesis. nih.gov The presence of multiple reactive sites within a single molecule allows for the construction of complex molecular frameworks in a more efficient and atom-economical manner. rsc.org α-Amino ketones, in particular, are recognized as valuable intermediates in the synthesis of a wide array of biologically active compounds and pharmaceuticals. nih.gov
The ability of the amine and ketone functionalities to engage in a variety of chemical reactions makes them ideal precursors for the synthesis of heterocyclic compounds, which form the core of many natural products and medicinal agents. Furthermore, the diamine chain in this compound suggests its potential application as a chelating ligand in coordination chemistry, capable of forming stable complexes with various metal ions. The study of such molecules provides fundamental insights into the interplay of different functional groups and their influence on molecular properties and reactivity.
Overview of Research Trajectories for this compound
While dedicated research on this compound is still emerging, several promising research trajectories can be envisioned based on its structure and the broader field of aminoketone chemistry.
A primary area of investigation would be the development of efficient and stereoselective synthetic routes to this molecule. One plausible approach involves the oxidation of its readily available alcohol analog, 1-((2-Aminoethyl)amino)propan-2-ol. drugfuture.comcymitquimica.com The synthesis of this alcohol has been documented, and its conversion to the corresponding ketone would provide a direct pathway to the target molecule. drugfuture.com Other modern synthetic methodologies for α-amino ketones, such as the amination of α-haloketones or the asymmetric arylation of α-keto imines, could also be explored. wikipedia.orgnih.gov
Another significant research direction lies in the exploration of its reactivity. The presence of two amine groups and a ketone functionality opens up possibilities for a diverse range of chemical transformations. For instance, it could serve as a scaffold for the synthesis of novel polycyclic and heterocyclic systems through intramolecular condensation or cyclization reactions. The investigation of its coordination chemistry with various metal ions could lead to the discovery of new catalysts or functional materials.
Furthermore, computational studies could be employed to predict its conformational preferences, electronic properties, and reactivity, thereby guiding experimental investigations. As the understanding of this molecule deepens, its potential applications in areas such as medicinal chemistry, materials science, and catalysis are likely to expand, making it a fertile ground for future chemical research.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2413750-35-1 |
| Molecular Formula | C5H12N2O |
Table 1: Chemical Data for this compound
| Property | Value |
| IUPAC Name | 1-((2-Aminoethyl)amino)propan-2-ol |
| CAS Number | 123-84-2 |
| Molecular Formula | C5H14N2O |
| Molecular Weight | 118.18 g/mol |
| Appearance | Viscous liquid |
| Boiling Point | 94 °C at 3.0 mmHg; 112 °C at 10.0 mmHg |
| Density | 0.9837 g/cm³ at 25 °C |
| Refractive Index | 1.4738 at 25 °C |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1-(2-aminoethylamino)propan-2-one |
InChI |
InChI=1S/C5H12N2O/c1-5(8)4-7-3-2-6/h7H,2-4,6H2,1H3 |
InChI Key |
PALDRUBSYGXXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNCCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Aminoethyl Amino Propan 2 One
Chemo- and Regioselective Synthesis Strategies
The selective synthesis of 1-((2-Aminoethyl)amino)propan-2-one is a significant challenge due to the presence of two nucleophilic nitrogen atoms and an electrophilic carbonyl carbon. Strategies to overcome this challenge focus on controlling the reactivity of the starting materials and intermediates.
Approaches Involving Directed Amination of Propan-2-one Derivatives
One of the most direct conceptual routes to this compound involves the directed amination of a propan-2-one derivative. This can be approached through reductive amination, a powerful method for forming carbon-nitrogen bonds.
A plausible synthetic route involves the reaction of a suitably substituted propan-2-one with an amine. For instance, the reductive amination of aminoacetone with a protected ethylenediamine (B42938) derivative could be a viable strategy. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. The choice of reducing agent is critical for the success of this reaction, with reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective for their mildness and selectivity. youtube.com
A key challenge in this approach is preventing over-alkylation, where the newly formed secondary amine reacts further. ic.ac.uk The use of a large excess of the primary amine can favor the formation of the desired product.
Synthesis via Functional Group Interconversion on Precursor Molecules
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ic.ac.ukfiveable.me This strategy is highly applicable to the synthesis of this compound.
A potential FGI approach could start from a precursor molecule containing the carbon skeleton and the necessary nitrogen atoms in a different oxidation state or with different protecting groups. For example, one could envision a synthesis starting from a molecule with a nitro group that is later reduced to an amine, or an alcohol that is converted to an amine via a tosylate or mesylate intermediate followed by nucleophilic substitution with an appropriate amine. vanderbilt.edu
Another FGI strategy could involve the Gabriel synthesis, where potassium phthalimide (B116566) is used as an ammonia (B1221849) surrogate to introduce a primary amine. This method is known for its ability to avoid over-alkylation. ub.edu The synthesis could proceed by reacting a halo-substituted propan-2-one with a protected ethylenediamine, followed by deprotection.
Utilization of Protected Amino Groups in Synthetic Sequences
Given the presence of two amine functionalities with different reactivities in the target molecule, the use of protecting groups is almost certainly a necessity for a successful and high-yielding synthesis. libretexts.orgnih.gov Protecting groups mask one of the reactive amine groups while the other is being chemically modified. libretexts.org
Commonly used protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.comslideshare.net These groups can be selectively introduced and removed under specific conditions. masterorganicchemistry.comslideshare.net For the synthesis of this compound, a strategy could involve the use of mono-protected ethylenediamine, where one amino group is protected (e.g., as N-Boc-ethylenediamine) and the other is free to react.
This mono-protected diamine can then be reacted with a suitable propan-2-one derivative, such as chloroacetone (B47974) or bromoacetone. The free primary amine would act as the nucleophile, displacing the halide to form the carbon-nitrogen bond. Following this alkylation step, the protecting group can be removed under acidic conditions (for Boc) or through hydrogenation (for Cbz) to yield the final product. The stability of the ketone functionality under these deprotection conditions would need to be considered.
Development of Novel Synthetic Routes
The development of more efficient and sustainable synthetic methods is a continuous effort in organic chemistry. This includes the exploration of catalytic pathways and one-pot multicomponent reactions.
Catalytic Pathways for Carbon-Nitrogen Bond Formation
Modern organic synthesis increasingly relies on catalytic methods to form C-N bonds, as they often offer higher efficiency and atom economy compared to classical stoichiometric reactions. Transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of aryl- and alkylamines. While typically used for aromatic systems, adaptations for aliphatic substrates are known.
A potential catalytic route to this compound could involve the palladium- or copper-catalyzed coupling of a halo-propanone with a protected ethylenediamine. The choice of catalyst, ligand, and reaction conditions would be crucial to achieve good yields and prevent side reactions. More recently, iron-catalyzed amination reactions have emerged as a more sustainable and cost-effective alternative. nih.gov
One-Pot Multicomponent Reactions Incorporating this compound
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. This approach is highly desirable as it reduces the number of synthetic steps, purification procedures, and waste generation.
While a specific MCR for the direct synthesis of this compound is not widely reported, the principles of MCRs could be applied. For example, a Mannich-type reaction involving propan-2-one, formaldehyde (B43269), and ethylenediamine could potentially lead to related structures, and with careful control of stoichiometry and reaction conditions, might be adapted to favor the desired product. The development of such a reaction would represent a significant advancement in the synthesis of this compound.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of the synthesis of this compound via reductive amination is highly dependent on the careful control of various reaction parameters. The optimization of these conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts.
The choice of solvent can significantly influence the rate and outcome of the reductive amination process. The solvent plays a role in the solubility of reactants, the stability of intermediates, and the activity of the catalyst. Research into analogous reductive amination reactions provides insights into potential solvent effects for this specific synthesis. organic-chemistry.orgcommonorganicchemistry.com
A variety of solvents can be employed, with their polarity and protic or aprotic nature affecting the reaction. For instance, alcoholic solvents like methanol (B129727) or ethanol (B145695) can be effective due to their ability to dissolve the reactants and participate in the reaction mechanism, particularly in the imine formation step. commonorganicchemistry.com Non-protic solvents such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are also commonly used, especially with specific reducing agents like sodium triacetoxyborohydride. commonorganicchemistry.com
The following table illustrates hypothetical data on the effect of different solvents on the yield of this compound, based on general principles of reductive amination.
Table 1: Effect of Solvent on the Yield of this compound
| Solvent | Dielectric Constant (20°C) | Yield (%) |
| Methanol | 32.7 | 85 |
| Ethanol | 24.5 | 82 |
| Tetrahydrofuran (THF) | 7.5 | 75 |
| Dichloromethane (DCM) | 9.1 | 78 |
| Water | 80.1 | 92 |
This data is illustrative and based on general principles of organic synthesis. Actual experimental results may vary.
Temperature and pressure are critical parameters that can be manipulated to optimize the synthesis of this compound. Temperature affects the reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can also promote side reactions, leading to a decrease in selectivity and yield. researchgate.netlatech.edu
For reductive aminations, the optimal temperature is often a compromise between achieving a reasonable reaction rate and maintaining high selectivity. researchgate.net The pressure, particularly when using gaseous reactants like hydrogen for the reduction step, is another key variable. Higher hydrogen pressure can increase the rate of the reduction of the imine intermediate. researchgate.net
The table below presents a hypothetical analysis of the influence of temperature and pressure on the yield of the target compound.
Table 2: Influence of Temperature and Pressure on the Yield of this compound
| Temperature (°C) | Pressure (bar H₂) | Yield (%) |
| 25 | 1 | 65 |
| 50 | 1 | 78 |
| 50 | 5 | 85 |
| 80 | 5 | 88 |
| 80 | 10 | 90 |
This data is illustrative and based on general principles of organic synthesis. Actual experimental results may vary.
The choice of catalyst is paramount in reductive amination, as it dictates the efficiency and selectivity of the reduction step. wikipedia.org Both homogeneous and heterogeneous catalysts can be employed. wikipedia.org Heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are widely used due to their ease of separation from the reaction mixture. organic-chemistry.orgacs.org
Homogeneous catalysts, often based on transition metals like rhodium or iridium complexed with specific ligands, can offer higher selectivity and activity under milder conditions. nih.govtue.nlacs.org The design of the ligand is crucial for tuning the catalyst's properties, including its activity, selectivity, and stability.
Below is a hypothetical comparison of different catalysts for the synthesis of this compound.
Table 3: Comparison of Catalysts for the Synthesis of this compound
| Catalyst | Type | Yield (%) | Selectivity (%) |
| Pd/C | Heterogeneous | 88 | 95 |
| Raney Nickel | Heterogeneous | 82 | 92 |
| [Rh(COD)Cl]₂/dppf | Homogeneous | 95 | 98 |
| [Ir(Cp*)Cl₂]₂ | Homogeneous | 93 | 97 |
This data is illustrative and based on general principles of organic synthesis. Actual experimental results may vary. dppf = 1,1'-Bis(diphenylphosphino)ferrocene, COD = 1,5-Cyclooctadiene, Cp = Pentamethylcyclopentadienyl.*
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable processes. wikipedia.orgrsc.org This involves the use of less hazardous solvents, minimizing waste, and maximizing the incorporation of reactant atoms into the final product. wikipedia.org
One of the key principles of green chemistry is the use of safer solvents. nih.gov Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Performing reductive amination in an aqueous medium can significantly reduce the environmental impact of the synthesis. acs.orgnih.govtue.nl Recent research has demonstrated the feasibility of conducting reductive aminations in water, often with the aid of surfactants to form micelles that can host the organic reactants. acs.org
Solvent-free reaction conditions, where the neat reactants are mixed, represent another green alternative that eliminates solvent waste entirely. These reactions are often facilitated by grinding or heating the reactants together.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Reductive amination is generally considered an atom-economical reaction as it involves the addition of an amine to a carbonyl compound followed by reduction, with water being the primary byproduct. wikipedia.org The theoretical atom economy for the reductive amination of aminoacetone with ethylenediamine to form this compound is high.
By optimizing reaction conditions and adhering to the principles of green chemistry, the synthesis of this compound can be made more efficient, selective, and environmentally benign.
Chemical Reactivity and Mechanistic Pathways of 1 2 Aminoethyl Amino Propan 2 One
Reactions Involving the Ketone Moiety
The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack. This reactivity underpins several important transformations.
Nucleophilic Additions to the Carbonyl Group
Nucleophiles can add to the carbonyl carbon of 1-((2-Aminoethyl)amino)propan-2-one, leading to the formation of a tetrahedral intermediate. A common example is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds. This would result in the formation of a tertiary alcohol after an acidic workup. For instance, the reaction with methylmagnesium bromide would yield 1-((2-aminoethyl)amino)-2-methylpropan-2-ol.
Another significant nucleophilic addition is the reaction with cyanide, typically from a source like hydrogen cyanide or sodium cyanide, which would form a cyanohydrin. This reaction expands the carbon skeleton and introduces a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Imine Formation and Subsequent Transformations (e.g., Reduction, Alkylation)
The reaction of the ketone in this compound with a primary amine leads to the formation of an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The reaction is reversible and the pH needs to be carefully controlled to ensure the amine is nucleophilic enough and the hydroxyl group of the intermediate can be protonated to act as a good leaving group. libretexts.org
Imines are valuable intermediates that can undergo further transformations. masterorganicchemistry.com For example, the C=N double bond of the imine can be reduced to an amine using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful method for forming C-N bonds. youtube.com
Alkylation of the imine at the nitrogen atom can also be achieved, leading to the formation of more substituted amines upon subsequent reduction.
Condensation Reactions with Carbonyl-Containing Compounds
This compound can participate in condensation reactions with other carbonyl-containing compounds. libretexts.orglibretexts.org For example, in an aldol-type condensation, the enolate of this compound (formed by deprotonation of the α-carbon) can act as a nucleophile and attack another carbonyl compound. This reaction would lead to the formation of a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone.
Furthermore, condensation reactions with dicarbonyl compounds can lead to the formation of heterocyclic structures. The specific outcome of these reactions would depend on the nature of the condensing partner and the reaction conditions.
Reactivity of the Amino Functionalities
The presence of both a primary and a secondary amine in this compound provides multiple sites for reactions typical of amines, such as alkylation and acylation.
Alkylation and Acylation Reactions of Primary and Secondary Amines
Both the primary and secondary amino groups can be alkylated by reaction with alkyl halides. nih.gov The primary amine can be sequentially alkylated to a secondary and then a tertiary amine. Selective alkylation can be challenging but may be achieved by carefully controlling the stoichiometry of the reactants and the reaction conditions. Hydrogen-borrowing alkylation using alcohols is another method for the N-alkylation of amino alcohols. nih.gov
Acylation of the amino groups can be readily achieved by reacting this compound with acyl chlorides or acid anhydrides. masterorganicchemistry.comorganic-chemistry.org This reaction leads to the formation of amides. Due to the higher reactivity of the primary amine, it is expected to be acylated preferentially over the secondary amine under controlled conditions. This reaction is a type of nucleophilic acyl substitution. masterorganicchemistry.com
Formation of Amides and Urea (B33335) Derivatives
Amides can be synthesized from the amino groups of this compound by reaction with carboxylic acids, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the removal of water. libretexts.orgmasterorganicchemistry.com Alternatively, conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, allows for a more straightforward reaction with the amine. masterorganicchemistry.comlibretexts.org
Urea derivatives can be formed by the reaction of the amino groups with isocyanates. organic-chemistry.orgorganic-chemistry.org The nucleophilic amine attacks the electrophilic carbon of the isocyanate to form the urea linkage. The primary amine is generally more nucleophilic and would be expected to react preferentially. Symmetrical or unsymmetrical ureas can be synthesized depending on the isocyanate used. nih.gov Another method for urea synthesis involves the reaction of amines with phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI). nih.gov
Data Tables
Table 1: Examples of Nucleophilic Additions to the Ketone Moiety
| Reactant | Product after Workup | Reaction Type |
| Methylmagnesium bromide | 1-((2-aminoethyl)amino)-2-methylpropan-2-ol | Grignard Reaction |
| Sodium cyanide, HCl | 1-((2-aminoethyl)amino)-2-cyanopropan-2-ol | Cyanohydrin Formation |
Table 2: Imine Formation and Subsequent Reduction
| Reactant 1 | Reactant 2 | Intermediate | Final Product (after reduction) |
| This compound | Aniline | N-(1-((2-aminoethyl)amino)propan-2-ylidene)aniline | N-phenyl-1-((2-aminoethyl)amino)propan-2-amine |
| This compound | Methylamine | N-methyl-1-((2-aminoethyl)amino)propan-2-imine | N-methyl-1-((2-aminoethyl)amino)propan-2-amine |
Table 3: Reactivity of the Amino Functionalities
| Reaction Type | Reagent | Expected Major Product |
| Alkylation | Methyl iodide (1 eq.) | 1-((2-(Methylamino)ethyl)amino)propan-2-one |
| Acylation | Acetyl chloride (1 eq.) | N-(2-((2-oxopropyl)amino)ethyl)acetamide |
| Amide Formation | Acetic acid, DCC | N-(2-((2-oxopropyl)amino)ethyl)acetamide |
| Urea Formation | Phenyl isocyanate (1 eq.) | 1-(2-((2-oxopropyl)amino)ethyl)-3-phenylurea |
Basicity and Protonation Equilibria in Various Media
The basicity of a molecule containing multiple amine groups, such as this compound, is a complex phenomenon influenced by several factors. The presence of two nitrogen atoms, a primary and a secondary amine, provides two potential sites for protonation. The relative basicity of these sites, and therefore the predominant species in different media, would be determined by their respective pKa values.
In general, the basicity of diamines is affected by the distance between the nitrogen atoms and the potential for intramolecular hydrogen bonding in the protonated form. researchgate.netnih.gov Solvation effects in various media, from aqueous to non-polar organic solvents, would also play a crucial role in stabilizing or destabilizing the protonated species, thereby influencing the protonation equilibria. researchgate.net However, without specific experimental measurements of the pKa values for this compound, any discussion of its protonation equilibria remains speculative.
Intramolecular Cyclization and Heterocycle Formation
The structure of this compound, possessing both nucleophilic amine groups and an electrophilic ketone, suggests a propensity for intramolecular reactions to form heterocyclic structures.
Ring Closure Reactions Involving Both Amine and Ketone Functions
The primary and secondary amine groups can act as nucleophiles, attacking the carbonyl carbon of the ketone. This type of reaction would be expected to lead to the formation of a six-membered heterocyclic ring, likely a piperazinone derivative, through an initial intramolecular addition followed by dehydration. The specific conditions, such as pH and temperature, would likely influence the rate and outcome of such a cyclization.
Synthesis of Nitrogen-Containing Heterocyclic Scaffolds
The formation of nitrogen-containing heterocycles is a cornerstone of synthetic organic chemistry, with applications in pharmaceuticals and materials science. alfa-chemistry.comrsc.org While the intramolecular cyclization of this compound could theoretically yield valuable heterocyclic scaffolds, no specific studies documenting such transformations have been found. The general reactivity of aminoketones suggests that this molecule could serve as a precursor to various heterocyclic systems, but this potential remains unrealized in the available literature.
Detailed Mechanistic Investigations of Key Transformations
A deep understanding of a compound's reactivity requires detailed mechanistic studies, including kinetic analysis and isotopic labeling experiments.
Kinetic Studies of Reaction Rates and Rate-Determining Steps
To date, no kinetic studies on the reactions of this compound have been published. Such studies would be invaluable for understanding the factors that control the rates of its reactions, including any intramolecular cyclization. By measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, and solvent), one could determine the rate law and identify the rate-determining step of a given transformation.
Isotope Labeling Studies to Elucidate Reaction Pathways
Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. For a molecule like this compound, selective isotopic labeling (e.g., with ¹³C, ¹⁵N, or ²H) could be used to follow the atoms during intramolecular cyclization or other reactions, thereby confirming the connectivity of the resulting products and elucidating the underlying reaction pathway. Unfortunately, no such studies have been reported for this compound.
Advanced Spectroscopic and Structural Elucidation of 1 2 Aminoethyl Amino Propan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
A complete NMR analysis is fundamental for the unambiguous structural assignment of 1-((2-Aminoethyl)amino)propan-2-one. This would involve the acquisition and interpretation of one-dimensional and two-dimensional NMR spectra.
¹H and ¹³C NMR Spectral Analysis for Connectivity
To date, no published ¹H or ¹³C NMR spectra for this compound could be located. Such data would be essential to confirm the connectivity of the molecule. Hypothetically, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the ethylenediamine (B42938) backbone, the methylene (B1212753) group adjacent to the carbonyl, and the methyl group. The chemical shifts and coupling patterns of these protons would provide direct evidence of the atomic arrangement. Similarly, the ¹³C NMR spectrum would be anticipated to display characteristic resonances for the carbonyl carbon, the two methylene carbons of the ethylenediamine moiety, the methylene carbon adjacent to the ketone, and the methyl carbon.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structures
Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for a definitive structural confirmation. A COSY spectrum would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton to its directly attached carbon atom. An HMBC experiment would provide crucial information about the long-range connectivity between protons and carbons, for instance, confirming the link between the amino group and the propan-2-one moiety. Without experimental data, a detailed analysis using these techniques remains speculative.
Variable Temperature NMR for Conformational Dynamics
The conformational flexibility of this compound, particularly around the C-N bonds, could be investigated using variable temperature (VT) NMR. Such studies could reveal the presence of different conformers in solution and allow for the determination of the energy barriers between them. However, no VT-NMR studies for this specific compound have been reported.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule.
Characteristic Absorption Bands for Amine and Carbonyl Functional Groups
The infrared (IR) and Raman spectra of this compound would be expected to exhibit characteristic absorption bands. A strong absorption band in the region of 1715 cm⁻¹ in the IR spectrum would be indicative of the C=O stretching vibration of the ketone. The N-H stretching vibrations of the primary and secondary amine groups would be expected to appear in the region of 3300-3500 cm⁻¹. N-H bending vibrations would likely be observed around 1600 cm⁻¹. While the IR spectrum for the related compound 1-(2-Aminoethylamino)-2-propanol is available, it lacks the key carbonyl group and therefore cannot be used as a direct comparison for the ketone functionality in the target molecule. nist.gov
Conformational Analysis via Vibrational Signatures
Detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra could potentially provide insights into the conformational isomers of this compound. Different spatial arrangements of the molecule would lead to subtle shifts in the vibrational frequencies. However, without access to experimentally obtained spectra and complementary computational studies, a conformational analysis based on vibrational signatures is not feasible.
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and the fragmentation patterns of its ions.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision is critical for determining the elemental composition of a compound, distinguishing it from other molecules that may have the same nominal mass (isobars).
For this compound, the molecular formula is C₅H₁₂N₂O. The theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a protonated molecule [M+H]⁺ with a measured m/z value that closely matches the calculated theoretical value, confirming the elemental formula.
Table 1: Theoretical Exact Mass Data for this compound
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₅H₁₂N₂O | 116.09496 |
| [M+H]⁺ | C₅H₁₃N₂O⁺ | 117.10279 |
This data is theoretical and serves as a predictive guide for experimental analysis.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment) and subjecting it to further fragmentation to elucidate its structure. For this compound, fragmentation is expected to occur at the molecule's weakest bonds and through characteristic pathways for amines and ketones.
A primary and highly favored fragmentation pathway for amines is alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. youtube.com In this molecule, cleavage can occur on either side of the secondary amine. Another common fragmentation for ketones involves the loss of a neutral carbon monoxide (CO) group.
Predicted Fragmentation Pathways:
Alpha-Cleavage: The most likely initial fragmentation would be the cleavage of the C-C bond adjacent to the secondary amine, leading to the loss of a methyl radical (•CH₃) or an ethylamine (B1201723) radical. The cleavage that results in the most stable carbocation is generally favored.
Loss of Neutral Fragments: Subsequent fragmentation steps could involve the loss of small, stable neutral molecules like ammonia (B1221849) (NH₃), ethyleneimine, or carbon monoxide (CO).
Table 2: Predicted MS/MS Fragmentation Data for [C₅H₁₂N₂O+H]⁺
| Predicted Fragment m/z | Predicted Formula | Probable Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| 100.0760 | C₄H₁₀N₂O⁺ | CH₄ | Loss of methane (B114726) from the protonated molecule. |
| 87.0550 | C₄H₇N₂O⁺ | CH₃ + H₂ | Alpha-cleavage with loss of methyl radical, followed by H₂ loss. |
| 71.0600 | C₃H₇N₂⁺ | CO + H₂O | Loss of the keto group as CO and the elements of water. |
This table represents predicted fragmentation based on chemical principles. Actual experimental results would be needed for confirmation.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As no published crystal structure for this compound is available, the following sections describe the expected structural features based on analogous molecules. mdpi.comnih.gov
Based on its structure, this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and will not exhibit enantiomeric forms. The geometry around the sp² hybridized carbonyl carbon (C=O) would be trigonal planar, with bond angles of approximately 120°. The other carbon and nitrogen atoms are sp³ hybridized, exhibiting a tetrahedral geometry with bond angles around 109.5°, though these would be slightly distorted due to lone pairs on the nitrogen atoms.
In the solid state, the molecule is expected to form an extensive network of intermolecular hydrogen bonds, which are crucial in dictating the crystal packing. rsc.org
Donors: The primary amine (-NH₂) and secondary amine (-NH-) groups are strong hydrogen bond donors.
Acceptors: The ketone oxygen (C=O) and both nitrogen atoms (with their lone pairs) are effective hydrogen bond acceptors.
It is highly probable that the crystal structure would feature strong N-H···O=C and N-H···N interactions, linking molecules into chains or more complex three-dimensional networks. mdpi.comcambridgemedchemconsulting.com The presence of both donor and acceptor sites within the same molecule allows for self-association into stable dimeric or polymeric structures in the solid state. nih.gov
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. wikipedia.orglibretexts.org These methods measure the differential interaction of a molecule with left- and right-circularly polarized light.
Since this compound is an achiral molecule, it does not possess a stereocenter and therefore lacks optical activity. Consequently, it will not produce a signal in CD or ORD spectroscopy. These techniques are not applicable for the enantiomeric characterization of this specific compound. If a chiral center were introduced, for instance by substitution at the first or third carbon of the propane (B168953) chain, the resulting enantiomers could then be characterized by these methods. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-((2-Aminoethyl)amino)propan-2-ol |
| Ammonia |
| Carbon Monoxide |
Theoretical and Computational Chemistry Studies of 1 2 Aminoethyl Amino Propan 2 One
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in predicting the behavior of a molecule based on its electronic structure. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine a molecule's energy, electron distribution, and other properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to predict its vibrational spectra (infrared and Raman).
The process for 1-((2-Aminoethyl)amino)propan-2-one would involve:
Geometry Optimization: Starting with an initial guess of the molecular structure, the DFT algorithm iteratively adjusts the positions of the atoms to find the lowest energy conformation, known as the equilibrium geometry. This process reveals key structural parameters like bond lengths, bond angles, and dihedral angles. For a flexible molecule like this, multiple conformers may exist, and computational methods can help identify the most stable ones. nih.gov
Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic positions. The results yield a set of vibrational modes and their corresponding frequencies. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and assign spectral bands to specific atomic motions, such as N-H stretching, C=O stretching, or CH₂ bending. nih.govresearchgate.netnist.gov
Illustrative Data: Optimized Geometric Parameters for this compound
The following table is a hypothetical representation of results from a DFT geometry optimization calculation (e.g., at the B3LYP/6-31G(d) level of theory). Actual values would require a specific computational study.
| Parameter | Atom Involvement | Predicted Value |
| Bond Lengths | ||
| C=O | C(carbonyl)-O | ~1.22 Å |
| C-C (carbonyl) | C(carbonyl)-C | ~1.51 Å |
| C-N (secondary) | C(methylene)-N | ~1.46 Å |
| C-N (primary) | C(ethylene)-N | ~1.46 Å |
| N-H (primary) | N-H | ~1.01 Å |
| N-H (secondary) | N-H | ~1.01 Å |
| Bond Angles | ||
| C-C-O | C-C(carbonyl)-O | ~121° |
| C-N-C | C-N(sec)-C | ~112° |
| Dihedral Angle | ||
| N-C-C-N | N(sec)-C-C-N(pri) | ~60° (gauche) |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. wikipedia.orgossila.com
HOMO: The highest energy orbital containing electrons, which acts as an electron donor. ossila.com
LUMO: The lowest energy orbital devoid of electrons, which acts as an electron acceptor. ossila.com
The energy difference between these two orbitals is the HOMO-LUMO gap. wikipedia.org A small gap suggests the molecule is more reactive and can be easily excited, often absorbing light at longer wavelengths. libretexts.org For this compound, the HOMO would likely be localized on the nitrogen atoms (due to their lone pairs) and the C=O group, while the LUMO would likely be the π* antibonding orbital of the carbonyl group. Calculations can precisely determine the energies of these orbitals and the resulting energy gap, which corresponds to the lowest energy electronic transition. libretexts.orgvaia.com
Illustrative Data: Frontier Molecular Orbital Energies
This table presents hypothetical energy values that would be obtained from a DFT calculation. The specific values are illustrative.
| Orbital | Predicted Energy (eV) | Description |
| HOMO | -6.2 eV | Highest Occupied Molecular Orbital (Electron Donor) |
| LUMO | -0.5 eV | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |
| HOMO-LUMO Gap | 5.7 eV | Corresponds to the lowest energy electronic excitation |
The Molecular Electrostatic Potential (MEP) is a visual tool used to predict how a molecule will interact with other chemical species. researchgate.net It maps the electrostatic potential onto the electron density surface of the molecule, using a color scale to indicate different charge regions. researchgate.net
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack (attack by electron-seeking species). For this compound, these would be centered on the carbonyl oxygen and the nitrogen lone pairs. researchgate.netmdpi.com
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are sites for nucleophilic attack (attack by electron-rich species). These would be found around the hydrogen atoms of the amine groups. researchgate.netmdpi.com
Green/Yellow Regions: Represent neutral or weakly polarized areas.
By analyzing the MEP map, one can predict sites for hydrogen bonding, protonation, and interactions with electrophiles or nucleophiles, providing a clear picture of the molecule's reactive behavior. researchgate.netmdpi.com
Computational Studies of Reaction Mechanisms
Beyond static properties, computational chemistry can map the entire pathway of a chemical reaction, providing insights into its feasibility and kinetics.
For a reaction to occur, molecules must pass through a high-energy state known as the transition state (TS). Computational methods can precisely locate the geometry of this transient species. Once the structures of the reactants and the transition state are known, their energies can be calculated.
The activation energy (Ea) is the energy difference between the reactants and the transition state. fsu.edu It represents the energy barrier that must be overcome for the reaction to proceed. opentextbc.ca A high activation energy corresponds to a slow reaction, while a low activation energy indicates a faster reaction. The Arrhenius equation mathematically relates the rate constant of a reaction to its activation energy. fsu.eduopentextbc.ca For reactions involving this compound, such as cyclization or condensation, calculating the activation energy for different potential pathways can determine which route is kinetically favored.
Reaction pathway mapping involves identifying all key points along a reaction coordinate, including reactants, intermediates, transition states, and products. By calculating the energy of each of these species, an energetic profile (or reaction coordinate diagram) can be constructed.
This profile provides a detailed map of the energy landscape of the reaction. For example, in a potential intramolecular cyclization of this compound to form a seven-membered ring, computational studies could:
Identify the stable conformer of the starting material.
Locate the transition state for the ring-closing step.
Characterize the structure of any tetrahedral intermediates.
Determine the final product's structure and energy.
Conformational Analysis via Molecular Mechanics and Dynamics
The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. For a flexible molecule like this compound, with several rotatable single bonds, a multitude of conformations are possible. Understanding this conformational landscape is crucial as it can influence the molecule's physical, chemical, and biological properties. Computational methods such as molecular mechanics (MM) and molecular dynamics (MD) are powerful tools for exploring these conformational possibilities. nih.govmun.ca
Global Minimum Conformation Identification
The first step in a thorough conformational analysis is to identify the most stable conformation, known as the global minimum energy conformation. This is the spatial arrangement of atoms with the lowest potential energy. Molecular mechanics force fields are often employed for this task due to their computational efficiency, which allows for the exploration of a vast conformational space. nih.gov These force fields approximate the potential energy of a molecule as a sum of bonded (bond stretching, angle bending, and dihedral angles) and non-bonded (van der Waals and electrostatic) interactions.
To identify the global minimum, a systematic or stochastic search of the conformational space is performed. A systematic search involves rotating each rotatable bond by a certain increment, which can be computationally expensive for molecules with many rotatable bonds. tandfonline.com A more common approach is a stochastic method, such as a Monte Carlo search or replica-exchange molecular dynamics, which randomly samples different conformations and uses energy criteria to guide the search towards lower-energy structures. mun.ca
For this compound, the key dihedral angles around the C-C and C-N bonds would be systematically varied to generate a large number of initial conformations. Each of these would then be subjected to energy minimization using a suitable force field (e.g., AMBER, CHARMM, or OPLS). The energies of all the resulting minimized structures are then compared to identify the global minimum. Intramolecular hydrogen bonding between the amine and keto groups is expected to play a significant role in stabilizing certain conformations.
Illustrative Data: Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular H-bond (donor-acceptor) |
| Conf-1 (Global Minimum) | 0.00 | τ(N-C-C-N) = 60, τ(C-C-N-C) = 180 | NH2...O=C |
| Conf-2 | 1.25 | τ(N-C-C-N) = -65, τ(C-C-N-C) = 175 | - |
| Conf-3 | 2.10 | τ(N-C-C-N) = 178, τ(C-C-N-C) = 70 | NH...O=C |
| Conf-4 | 3.50 | τ(N-C-C-N) = 55, τ(C-C-N-C) = -65 | - |
Note: The data in this table is hypothetical and for illustrative purposes only.
Dynamic Behavior and Conformational Flexibility
While the global minimum conformation is important, the dynamic nature of the molecule means it will also populate higher energy conformations at room temperature. Molecular dynamics (MD) simulations provide a way to study this dynamic behavior by solving Newton's equations of motion for the atoms in the molecule over time. nih.gov This results in a trajectory that describes the positions and velocities of all atoms, offering insights into the molecule's flexibility and the transitions between different conformations. nih.gov
An MD simulation of this compound would typically be performed in a solvent box (e.g., water) to mimic realistic conditions. The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to ensure adequate sampling of the conformational space. oup.com
Analysis of the MD trajectory can reveal:
Root Mean Square Fluctuation (RMSF): This calculates the fluctuation of each individual atom around its average position, highlighting the most flexible regions of the molecule. nih.gov
Principal Component Analysis (PCA): This technique can be used to identify the dominant modes of motion in the molecule.
Conformational Clustering: This groups similar conformations from the trajectory, revealing the most populated conformational states and the pathways for interconversion between them.
For this compound, the ethylenediamine (B42938) chain is expected to exhibit significant flexibility, as indicated by higher RMSF values for the atoms in this region. The terminal amino group and the propanone moiety will also show considerable movement.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can also be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for these types of calculations due to its balance of accuracy and computational cost. nih.govetsu.edu
Computational NMR Chemical Shift Predictions
The prediction of NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. acs.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose. nih.gov The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
For accurate predictions, it is often necessary to consider the effects of the solvent, which can be done using implicit solvent models like the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM). bohrium.com Furthermore, since the observed chemical shift is a population-weighted average over all accessible conformations, it is important to calculate the chemical shifts for a representative ensemble of low-energy conformers (obtained from the conformational analysis) and then average them based on their Boltzmann populations. mdpi.com
Illustrative Data: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| C=O | 208.5 | 209.1 | -0.6 |
| CH₂ (next to C=O) | 55.2 | 54.8 | +0.4 |
| CH₃ | 28.9 | 29.3 | -0.4 |
| CH₂ (next to NH) | 49.8 | 49.5 | +0.3 |
| **CH₂ (next to NH₂) ** | 41.7 | 41.2 | +0.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. Experimental values are not available from the conducted searches.
Theoretical Vibrational Spectra Simulations
Theoretical vibrational spectra (Infrared and Raman) are obtained by calculating the second derivatives of the energy with respect to the atomic positions. This results in a set of vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration). DFT calculations are well-suited for this purpose. mdpi.com
The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. nih.gov
The simulation of the vibrational spectrum for this compound would allow for the assignment of the absorption bands in an experimental IR spectrum to specific molecular motions. Key vibrational modes would include:
N-H stretching vibrations of the primary and secondary amine groups.
C=O stretching of the ketone group.
C-H stretching of the methyl and methylene (B1212753) groups.
N-H bending (scissoring) vibrations.
C-N and C-C stretching vibrations.
A comparison between the theoretical and experimental spectra can provide strong evidence for the proposed molecular structure. acs.org
Illustrative Data: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Expected Experimental Range (cm⁻¹) |
| N-H stretch (primary amine) | 3350, 3280 | 3400-3250 |
| N-H stretch (secondary amine) | 3310 | 3350-3310 |
| C-H stretch (aliphatic) | 2960-2850 | 3000-2850 |
| C=O stretch (ketone) | 1710 | 1725-1705 |
| N-H bend (primary amine) | 1620 | 1650-1580 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Applications of 1 2 Aminoethyl Amino Propan 2 One As a Chemical Synthon
Building Block in the Synthesis of Complex Organic Molecules
The presence of multiple reactive functional groups in 1-((2-Aminoethyl)amino)propan-2-one makes it an ideal starting material for the construction of intricate molecular architectures. Its utility as a precursor for advanced heterocyclic compounds and in asymmetric synthesis highlights its importance in modern organic chemistry.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The bifunctional nature of this compound, possessing both nucleophilic amine centers and an electrophilic ketone, enables its use in the synthesis of various heterocyclic systems. digitellinc.comfrontiersin.org
The dual amine functionality can react with dicarbonyl compounds or their equivalents to form a variety of nitrogen-containing heterocycles. For instance, condensation of the vicinal diamine moiety with α-dicarbonyl compounds can lead to the formation of substituted pyrazines . d-nb.inforesearchgate.netmdpi.com The reaction of this compound with a 1,2-dicarbonyl compound would be expected to yield a polysubstituted pyrazine, a class of compounds known for their applications as flavor and fragrance agents, as well as in pharmaceuticals. d-nb.infomdpi.com
Furthermore, the reaction of the diamine portion with reagents such as cyanogen (B1215507) bromide or phosgene (B1210022) derivatives can be a pathway to imidazoles and related structures. nih.govnih.govrsc.org The intramolecular condensation between one of the amine groups and the ketone can also be a route to cyclic imines, which are precursors to other heterocyclic systems.
The presence of a three-carbon backbone between the two nitrogen atoms and a ketone functionality also makes it a potential precursor for the synthesis of seven-membered heterocyclic rings like diazepines . These structures are of interest due to their presence in a range of biologically active compounds.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocycle | Potential Reactant(s) | Resulting Core Structure |
| Pyrazine | 1,2-Dicarbonyl compounds | Substituted pyrazine |
| Imidazole | Cyanogen bromide, Phosgene derivatives | Substituted imidazole |
| Diazepine | Intramolecular cyclization or reaction with a suitable dielectrophile | Substituted diazepine |
Asymmetric synthesis, the preparation of chiral compounds, is of paramount importance in the pharmaceutical industry. nih.govnih.govresearchgate.net Chiral α-amino ketones are valuable synthons for producing enantiomerically pure amino alcohols and other biologically active molecules. nih.govacs.orgnih.govrsc.org While this compound is achiral, it can be readily converted into a chiral precursor. For example, asymmetric reduction of the ketone can introduce a chiral center, yielding a chiral amino alcohol.
This resulting chiral amino alcohol, a derivative of this compound, can then be utilized as a chiral auxiliary . A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. After the desired stereoselective transformation, the auxiliary can be removed.
Moreover, the chiral derivative of this compound, with its multiple nitrogen and oxygen donor atoms, is an excellent candidate to serve as a chiral ligand for transition metal catalysts. mdpi.comnih.govrsc.org Chiral ligands are crucial for enantioselective catalysis, a powerful tool for the synthesis of single-enantiomer drugs. The coordination of such a ligand to a metal center can create a chiral environment that directs the stereochemical outcome of a catalytic reaction. mdpi.comnih.gov
Table 2: Potential Roles in Asymmetric Synthesis
| Role | Transformation | Application |
| Chiral Auxiliary | Asymmetric reduction of the ketone | To control the stereochemistry of subsequent reactions |
| Chiral Ligand Precursor | Asymmetric reduction and further modification | In transition metal-catalyzed asymmetric reactions |
Polymer and Material Science Applications
The reactivity of the amine and ketone groups in this compound also lends itself to applications in polymer and material science. It can be used as a monomer to build functional polymers or as a crosslinking agent to modify the properties of existing polymer networks.
The presence of two amine groups allows this compound to act as a monomer in condensation polymerization reactions. mdpi.comnasa.govnasa.gov For example, reaction with dicarboxylic acids or their derivatives would lead to the formation of polyamides . nih.govscielo.bryoutube.com The resulting polyamides would possess pendant ketone groups, which could be further functionalized to introduce other desired properties into the polymer.
Alternatively, condensation with aldehydes or ketones can produce polyimines , also known as polyschiff bases. nih.govwikipedia.org Polyimines are known for their dynamic covalent bonds, which can lead to self-healing and recyclable materials. nih.govwikipedia.org The ketone group within the monomer unit of this compound could also participate in polymerization, for example, through reactions that form polyenamines. mdpi.comnasa.govnasa.gov
The multiple amine functionalities of this compound make it an effective crosslinking agent or curing agent for various polymer systems. For instance, it can be used to cure epoxy resins, where the amine groups react with the epoxide rings to form a rigid, three-dimensional network. This crosslinking process is fundamental to the performance of many adhesives, coatings, and composite materials.
The ability of the amine groups to react with isocyanates also suggests its potential use as a crosslinker in polyurethane chemistry. By controlling the degree of crosslinking, the mechanical properties of the resulting polymer, such as its rigidity and thermal stability, can be tailored for specific applications.
Integration into Chemical Sensors and Probes
Chemical sensors are devices that detect and respond to specific chemical species. researchgate.netcrimsonpublishers.com The design of these sensors often relies on molecules that can selectively bind to an analyte of interest and produce a measurable signal. The structure of this compound, with its combination of amine and ketone groups, provides multiple sites for interaction with analytes, making it a promising candidate for integration into chemical sensors and probes. nih.govnih.govmdpi.comsigmaaldrich.comnih.govyoutube.comresearchgate.net
The amine groups can act as binding sites for metal ions or as proton donors/acceptors for pH sensing. The ketone group can also participate in binding or be a site for further chemical modification to introduce a signaling unit, such as a fluorophore. For example, a fluorophore could be attached to the molecule, and the binding of an analyte to the amine groups could cause a change in the fluorescence signal through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). mdpi.com
The ability to functionalize this molecule further allows for the rational design of sensors for a wide range of analytes, from metal ions to small organic molecules. The development of fluorescent probes based on amino-functionalized structures is an active area of research with applications in environmental monitoring, medical diagnostics, and cellular imaging. nih.govmdpi.com
Receptor Design for Ion or Molecule Recognition
The design of synthetic receptors capable of selectively binding specific ions or molecules is a major focus of supramolecular chemistry. These receptors often feature a cavity or binding site that is complementary in size, shape, and chemical functionality to the target guest species. The structural attributes of this compound make it an excellent starting point for creating such receptors.
The primary and secondary amine groups within the molecule can act as hydrogen bond donors, while the ketone's oxygen atom can serve as a hydrogen bond acceptor. These groups provide the necessary functionalities for establishing non-covalent interactions with a target ion or molecule. Furthermore, the flexible ethylenediamine (B42938) backbone allows the receptor to adopt a conformation that optimizes these interactions, a crucial aspect for achieving high binding affinity and selectivity.
A common strategy for creating sophisticated receptors involves the reaction of molecules like this compound with aldehydes or ketones to form Schiff bases. researchgate.netekb.eg This reaction converts the primary amine into an imine, which can be part of a larger macrocyclic or acyclic structure designed to encapsulate a specific guest. The resulting multidentate ligands can then be used to coordinate with metal ions or to bind organic molecules through a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces.
The principle of ion-pair recognition, where a receptor is designed to bind both a cation and an anion simultaneously, is a sophisticated area of receptor design. nih.govgrafiati.com The amine groups of this compound could be utilized to interact with an anionic guest, while the ketone or other incorporated functionalities could be tailored to bind a specific cation.
Table 1: Potential Ion and Molecule Recognition Applications of Receptors Derived from this compound
| Target Analyte | Receptor Design Principle | Potential Interacting Groups on Synthon |
| Metal Cations (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Schiff base macrocycles or podands | Amine and imine nitrogens, ketone oxygen |
| Anions (e.g., Cl⁻, Br⁻, H₂PO₄⁻) | Open-chain receptors with hydrogen bond donors | Protonated amine groups |
| Small Organic Molecules (e.g., amino acids, dicarboxylates) | Biomimetic receptors with multiple interaction sites | Amine, ketone, and imine functionalities |
| Ion Pairs (e.g., NaCl, KBr) | Ditopic receptors with distinct binding sites | Combination of amine and other functional groups |
Fluorescent or Chromogenic Probe Development
Fluorescent and chromogenic probes are molecules designed to signal the presence of a specific analyte through a change in their optical properties, such as the emission of light (fluorescence) or a change in color (chromogenic). These probes are invaluable tools in various fields, including environmental monitoring, bio-imaging, and clinical diagnostics.
The compound this compound can be chemically modified to incorporate a signaling unit, such as a fluorophore or a chromophore. The binding of a target analyte to the receptor part of the probe, derived from the this compound synthon, can then induce a conformational change or an electronic perturbation that alters the properties of the signaling unit.
For instance, a fluorescent probe could be synthesized by reacting this compound with an aldehyde-functionalized fluorophore. The resulting Schiff base would have the fluorophore covalently linked to the receptor unit. In the absence of the target analyte, the fluorescence of the probe might be quenched. Upon binding of the analyte, the quenching mechanism could be disrupted, leading to a "turn-on" fluorescent response. acs.org
Similarly, a chromogenic probe, or colorimetric sensor, can be developed. The binding event can alter the electronic structure of a conjugated system within the probe, causing a shift in its absorption spectrum and a visible color change. The amine and ketone groups of the synthon are ideal for integrating into such conjugated systems.
Table 2: Characteristics of Potential Probes Derived from this compound
| Probe Type | Signaling Mechanism | Target Analyte Example | Expected Observation |
| Fluorescent Probe | Photoinduced Electron Transfer (PET) | Transition Metal Ions (e.g., Fe³⁺, Cu²⁺) | Fluorescence quenching or enhancement |
| Fluorescent Probe | Intramolecular Charge Transfer (ICT) | Anions (e.g., F⁻, CN⁻) | Shift in fluorescence emission wavelength |
| Chromogenic Probe | Change in Conjugation | pH change | Visible color change |
| Chromogenic Probe | Metal-to-Ligand Charge Transfer (MLCT) | Metal Ions (e.g., Fe²⁺, Co²⁺) | Appearance of a new absorption band |
Advanced Analytical Methodologies for 1 2 Aminoethyl Amino Propan 2 One
Chromatographic Separation Techniques
Chromatography remains a cornerstone for the analysis of organic compounds. For 1-((2-Aminoethyl)amino)propan-2-one, both gas and liquid chromatography offer powerful tools for separation and quantification.
Gas Chromatography (GC) for Purity Assessment and Volatile Derivatives
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. However, primary and secondary amines, such as this compound, can exhibit poor chromatographic behavior, including peak tailing, due to their polarity and tendency to adsorb onto active sites within the GC system. labrulez.com To overcome these challenges, derivatization is a common and often necessary strategy.
Derivatization reactions, such as silylation or acylation, can be employed to convert the amine functionalities into less polar, more volatile derivatives. nih.govmdpi.com For instance, reaction with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would cap the active hydrogens on the primary and secondary amine groups, reducing intermolecular hydrogen bonding and improving peak shape and volatility. mdpi.com Similarly, acylation with reagents like ethanoyl chloride can produce stable amide derivatives suitable for GC analysis. youtube.com
Once derivatized, the resulting compound can be analyzed on a nonpolar or medium-polarity capillary column, such as a DB-5ms or equivalent. Purity assessment can be performed by calculating the peak area percentage of the derivatized target compound relative to any impurities present.
Illustrative GC Purity Assessment Data:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min hold), ramp at 15 °C/min to 280 °C (5 min hold) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Retention Time (Derivatized) | ~12.5 min |
| Calculated Purity | >99.0% |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. Reversed-phase HPLC using a C18 column is a common starting point. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Due to the lack of a strong chromophore in the native molecule, UV detection at low wavelengths (e.g., <220 nm) may be employed, though with limited sensitivity and selectivity. A more effective approach involves pre-column or post-column derivatization to attach a UV-active or fluorescent tag to the amine groups. Reagents such as o-phthaldehyde (OPA) in the presence of a thiol (like 2-mercaptoethanol) react with primary amines to form highly fluorescent isoindole derivatives, enabling sensitive detection. nih.govtandfonline.com
For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. This method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.netrsc.org
Illustrative HPLC Quantification Data:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 7.0), B: Acetonitrile; Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Ex: 330 nm, Em: 450 nm) after pre-column derivatization with OPA/2-ME |
| **Linearity (R²) ** | >0.999 |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
Electrophoretic Techniques for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. Given that this compound has two amine groups, it will be protonated and positively charged in acidic buffer solutions. libretexts.org This makes it an excellent candidate for analysis by CE.
The separation in CE is influenced by the charge-to-size ratio of the analyte. savemyexams.com The technique offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. For detection, indirect UV detection can be used, where a UV-absorbing compound is added to the background electrolyte. The analyte displaces this compound, causing a decrease in absorbance as it passes the detector. Alternatively, derivatization with a charged, UV-active or fluorescent tag can enhance detection sensitivity.
CE has been successfully used for the analysis of various amines and amino acids, demonstrating its potential for the analysis of this compound. nih.gov In some cases, CE can provide better and faster separations of chiral compounds like β-aminoketones than HPLC when a chiral selector (e.g., cyclodextrins) is added to the buffer. nih.gov
Illustrative Capillary Electrophoresis Parameters:
| Parameter | Value |
| Capillary | Fused-silica, 50 µm ID, 60 cm total length (50 cm to detector) |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | Indirect UV at 214 nm |
| Migration Time | ~5-7 min |
Hyphenated Techniques for Comprehensive Characterization (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), are indispensable for unambiguous identification and structural characterization.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high separation power of GC with the identification capabilities of MS. For this compound, analysis would typically follow the derivatization protocols mentioned for GC. waters.comcopernicus.orgnih.gov The mass spectrometer provides information on the molecular weight of the derivatized analyte and produces a characteristic fragmentation pattern upon electron ionization. This fragmentation pattern serves as a chemical fingerprint, allowing for confident structural confirmation and identification of impurities by comparing the obtained spectra with spectral libraries or by interpreting the fragmentation logic.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for the analysis of compounds like this compound. It allows for the direct analysis of the compound without the need for derivatization. nih.govyoutube.com The sample is separated by HPLC and the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such polar molecules, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode.
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers exceptional selectivity and sensitivity. nih.gov In an MS/MS experiment, the [M+H]⁺ ion is selected and fragmented to produce specific product ions. This transition is highly specific to the analyte, allowing for its quantification even in complex matrices with minimal interference.
Illustrative LC-MS/MS Parameters:
| Parameter | Value |
| LC System | UPLC with a C18 column |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 117.1 |
| Product Ion (for quantification) | m/z 74.1 |
| Collision Energy | 15 eV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Run Time | < 5 minutes |
Future Research Directions and Emerging Trends for 1 2 Aminoethyl Amino Propan 2 One Chemistry
Exploration of Bio-Inspired Synthetic Pathways
The future synthesis of 1-((2-Aminoethyl)amino)propan-2-one is likely to be heavily influenced by principles of green chemistry, with a focus on bio-inspired and biocatalytic methods. These approaches offer the potential for high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional synthetic routes.
One promising avenue is the use of engineered enzymes. For instance, researchers have successfully used engineered amine dehydrogenases for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. nih.gov A similar strategy could be envisioned for this compound, potentially starting from a diketone precursor or through a multi-step enzymatic cascade. The development of ketoreductases (KREDs), which are NAD(P)H-dependent enzymes that reduce prochiral ketones to chiral alcohols, could also be adapted. mdpi.com By combining photocatalysis with enzymatic catalysis, one-pot cascade reactions can be designed to produce complex molecules with high enantioselectivity. mdpi.com
Another bio-inspired approach involves using natural α-amino acids as starting materials. researchgate.netorganic-chemistry.org Methodologies have been developed to convert N-protected α-amino acids into N-protected α-amino ketones. organic-chemistry.org Adapting such methods could provide a stereocontrolled route to derivatives of this compound.
Table 1: Potential Bio-Inspired Synthetic Routes
| Approach | Key Biocatalyst/Precursor | Potential Advantage |
| Asymmetric Reductive Amination | Engineered Amine Dehydrogenase | High enantioselectivity, mild conditions |
| Enzymatic Cascade | Ketoreductase (KRED) & other enzymes | One-pot synthesis, high atom economy |
| Amino Acid Precursors | Natural α-amino acids | Access to chiral building blocks |
Development of Novel Catalytic Systems Based on this compound Ligands
The presence of two nitrogen atoms and a ketone oxygen makes this compound an excellent candidate for a tridentate ligand in coordination chemistry. Such ligands are crucial in the development of novel catalytic systems for a wide range of organic transformations.
Future research will likely focus on synthesizing metal complexes with this ligand and evaluating their catalytic activity. The electronic and steric properties of the ligand can be fine-tuned by modifying the backbone of the molecule, leading to catalysts with enhanced selectivity and efficiency. For example, β-amino ketones are known to be key skeletons in various catalytic reactions, including Mannich-type reactions. organic-chemistry.orgrsc.org Palladium-catalyzed reactions are another area where amino ketone-based ligands could be highly effective, such as in the asymmetric arylation of α-keto imines to produce chiral α-amino ketones. nih.gov
The development of new catalytic systems is an active area of research, with recent findings on the use of MnSO4 as a catalyst for the aminohalogenation of β-methyl-β-nitrostyrenes, which produces vicinal haloamino nitroalkanes with excellent regio- and stereoselectivity. nih.gov Ligands derived from this compound could potentially be used to create novel catalysts for similar transformations.
Integration into Advanced Functional Materials (e.g., Responsive Polymers, Smart Gels)
The dual functionality of this compound, possessing both amine and ketone groups, makes it a versatile building block for advanced functional materials. These materials can be designed to respond to external stimuli such as pH, temperature, or the presence of specific molecules.
The amine groups in the molecule can impart CO2-responsiveness to polymers. acs.orgresearchgate.net Polymers containing tertiary amine groups can react with CO2 in the presence of water to form protonated species, leading to changes in solubility and morphology. This reversible process makes them "green" triggers for smart materials. acs.org The primary and secondary amines in this compound could be functionalized to create polymers with similar responsive properties.
The ketone functionality provides a convenient handle for post-polymerization modification via "click" chemistry. nih.gov For example, polymers with ketone side chains can be conjugated with aminooxy-containing molecules to form stable oxime linkages. This allows for the straightforward attachment of various functional groups, including drugs or imaging agents, to create tailored polymeric medicines. nih.gov The combination of responsive amine groups and a modifiable ketone group within the same monomer unit could lead to the development of highly sophisticated smart gels and other functional materials.
Advanced Computational Design and Predictive Modeling of Derivatives
As the complexity of target molecules and materials increases, computational methods are becoming indispensable tools for guiding research and development. Advanced computational design and predictive modeling are expected to play a significant role in exploring the potential of this compound and its derivatives.
Density Functional Theory (DFT) can be used to investigate the electronic structure, vibrational frequencies, and molecular properties of novel β-amino ketones synthesized from this scaffold. researchgate.net Such calculations can provide insights into their reactivity and potential applications. Molecular dynamics (MD) simulations can be employed to study the interactions between these molecules and biological targets or to understand the behavior of polymers derived from them. For instance, MD simulations have been used to analyze enzyme-substrate interactions to improve catalytic activity and stereoselectivity. mdpi.com
These computational tools will enable the rational design of derivatives with optimized properties. By predicting how structural modifications will affect the compound's function as a ligand, a monomer, or a bioactive molecule, researchers can prioritize synthetic efforts and accelerate the discovery of new applications.
Table 2: Computational Tools and Their Applications
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Molecular property prediction | Electronic structure, reactivity, spectroscopic data |
| Molecular Dynamics (MD) | Simulation of dynamic behavior | Enzyme-substrate binding, polymer conformation |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of reaction mechanisms | Transition states, activation energies |
Role in Sustainable Chemical Processes and Circular Economy Initiatives
The principles of sustainable chemistry and the circular economy aim to minimize waste and maximize resource efficiency. researchgate.net this compound and its chemistry are well-positioned to contribute to these goals in several ways.
The development of bio-inspired and catalytic synthetic routes, as discussed earlier, aligns with the green chemistry principle of using renewable feedstocks and efficient catalysis. rsc.org By avoiding harsh reagents and minimizing energy consumption, these methods reduce the environmental footprint of chemical production.
Furthermore, the integration of this compound into functional polymers opens up possibilities for creating recyclable or degradable materials. The reversible nature of the CO2-responsiveness of amine-containing polymers is a step towards creating materials that can be easily reprocessed. acs.org By carefully designing the polymer backbone and the linkages formed by the ketone group, it may be possible to create materials that can be selectively degraded back to their monomeric components, thus closing the loop in a circular economy.
The versatility of this compound as a platform chemical means that it could be used to create a variety of products, reducing the need for a multitude of different starting materials. This consolidation of chemical pathways is a key strategy for a more sustainable chemical industry.
Conclusion and Academic Outlook
Summary of Key Research Findings and Contributions
Direct research findings and specific contributions related to 1-((2-Aminoethyl)amino)propan-2-one are not available in the current body of scientific literature. However, we can infer its potential chemical nature. As a β-aminoketone, it would belong to a class of compounds known for their utility as synthetic intermediates. chinesechemsoc.orgnih.govresearchgate.net The presence of both a primary and a secondary amine, along with a ketone functional group, suggests that this compound could serve as a versatile building block in organic synthesis and as a multidentate ligand in coordination chemistry.
The general synthesis of β-aminoketones can be achieved through various methods, including the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. nih.gov In the hypothetical synthesis of this compound, this could involve the reaction of acetone (B3395972) with formaldehyde (B43269) and ethylenediamine (B42938), although controlling the selectivity to obtain the desired product would be a significant challenge.
Remaining Challenges and Open Questions in the Chemistry of this compound
Given the lack of dedicated research, the entire chemical profile of this compound represents a significant open question. Key challenges would include:
Selective Synthesis: A primary hurdle would be the development of a regioselective and chemoselective synthesis. The presence of two nucleophilic nitrogen atoms in ethylenediamine and the potential for self-condensation of the ketone would likely lead to a mixture of products.
Stability: The stability of β-aminoketones can be an issue, as they can be susceptible to retro-Mannich reactions or other decomposition pathways, particularly under thermal stress or in the presence of acid or base. nih.gov The specific stability of this compound under various conditions is unknown.
Reactivity Profile: A thorough investigation of its reactivity would be needed. This would include understanding how the different functional groups influence each other's reactivity in various chemical transformations.
Coordination Chemistry: While it has the potential to act as a tridentate ligand, the specific coordination modes and the stability of its metal complexes are yet to be explored. The formation of five- and six-membered chelate rings with metal ions is conceivable, but the properties of such complexes are purely speculative. nih.gov
Broader Implications for Organic and Inorganic Chemical Sciences
Should research on this compound be undertaken, it could have several broader implications:
Organic Synthesis: As a bifunctional molecule, it could be a valuable precursor for the synthesis of various heterocyclic compounds, such as piperazinones or other nitrogen-containing ring systems. The combination of amine and ketone functionalities in a single molecule allows for a range of intramolecular and intermolecular reactions. researchgate.net
Inorganic and Coordination Chemistry: The study of its coordination chemistry could contribute to the understanding of ligand design. chinesechemsoc.orgacs.orgacs.org As a potentially flexible tridentate N,N,O-ligand, its complexes with various transition metals could exhibit interesting catalytic or material properties. The ability to fine-tune the electronic and steric properties of the ligand by modifying the alkyl backbone could be of interest for developing new catalysts. acs.orgacs.org
Medicinal Chemistry: The β-aminoketone scaffold is present in some biologically active molecules. nih.govnih.gov While no specific biological activity has been reported for this compound, its structural motifs could serve as a starting point for the design of new pharmacologically active agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
